An In-Depth Technical Guide to 4-((6-Bromopyridin-3-yl)methyl)morpholine: A Key Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4-((6-Bromopyridin-3-yl)methyl)morpholine: A Key Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((6-Bromopyridin-3-yl)methyl)morpholine is a heterocyclic compound that has garnered significant interest within the medicinal chemistry landscape. Its structure, which combines a bromopyridine moiety with a morpholine ring, presents a versatile scaffold for the development of novel therapeutic agents. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. The morpholine group is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, including solubility and metabolic stability, and can engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this important building block.
Physicochemical and Basic Properties
A thorough understanding of the physicochemical properties of 4-((6-Bromopyridin-3-yl)methyl)morpholine is essential for its application in drug discovery and development. These properties influence its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂O | [4] |
| Molecular Weight | 257.13 g/mol | [4] |
| CAS Number | 364793-93-1 | [4] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents | General chemical knowledge |
| pKa (of protonated morpholine nitrogen) | ~8.5 (estimated) | General chemical knowledge |
Synthesis and Reactivity
The synthesis of 4-((6-Bromopyridin-3-yl)methyl)morpholine is typically achieved through a multi-step process, commencing with a readily available starting material. A logical and commonly employed synthetic route is outlined below.
Synthetic Pathway
The synthesis initiates with the radical bromination of the methyl group of 2-bromo-5-methylpyridine, followed by nucleophilic substitution with morpholine.
Caption: Synthetic route to 4-((6-Bromopyridin-3-yl)methyl)morpholine.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine
This step involves the radical bromination of the methyl group of 2-bromo-5-methylpyridine using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
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Materials: 2-bromo-5-methylpyridine, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or other suitable solvent.
-
Procedure:
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To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride, add NBS (1.0-1.2 eq) and a catalytic amount of AIBN.
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Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography. A similar procedure has been reported for the synthesis of this intermediate.[5]
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Step 2: Synthesis of 4-((6-Bromopyridin-3-yl)methyl)morpholine
The final product is obtained by the nucleophilic substitution of the benzylic bromide with morpholine.
-
Materials: 2-Bromo-5-(bromomethyl)pyridine, Morpholine, Potassium carbonate (K₂CO₃) or another suitable base, Acetonitrile (CH₃CN) or other polar aprotic solvent.
-
Procedure:
-
Dissolve 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in acetonitrile.
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Add morpholine (1.1-1.5 eq) and potassium carbonate (2.0-3.0 eq) to the solution.
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Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).
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Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-((6-Bromopyridin-3-yl)methyl)morpholine.
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Reactivity
The reactivity of 4-((6-Bromopyridin-3-yl)methyl)morpholine is primarily centered around the bromopyridine core. The bromine atom at the 6-position is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate for generating libraries of compounds for structure-activity relationship (SAR) studies. The pyridine nitrogen can also be quaternized or oxidized to the corresponding N-oxide, further expanding the possibilities for derivatization.
Role in Medicinal Chemistry and Drug Discovery
The 4-((6-Bromopyridin-3-yl)methyl)morpholine scaffold is a key building block in the design of kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway.[6] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.[6][7]
As a PI3K Inhibitor Scaffold
Several potent and selective PI3K inhibitors feature a morpholine-substituted heterocyclic core. The morpholine oxygen atom often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain, such as Val851 in PI3Kα.[6] The bromopyridine moiety can be functionalized to occupy other pockets within the active site, thereby enhancing potency and selectivity.
For instance, selective inhibitors of the PI3Kα isoform have been developed using a pyridine scaffold, where modifications at the position corresponding to the bromine atom in our title compound have been shown to influence isoform selectivity.[8] The ability to readily modify this position through cross-coupling reactions makes 4-((6-Bromopyridin-3-yl)methyl)morpholine a highly attractive starting point for the development of next-generation PI3K inhibitors with improved efficacy and safety profiles.
Caption: Interaction of the morpholine scaffold with the PI3K active site.
Experimental Protocols
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of 4-((6-Bromopyridin-3-yl)methyl)morpholine.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene bridge protons, and the morpholine ring protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon framework.
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
High-Performance Liquid Chromatography (HPLC):
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HPLC is used to assess the purity of the compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile, often with a small amount of acid like formic acid or TFA, is a common method. Detection is typically performed using a UV detector at a wavelength where the pyridine ring absorbs (e.g., ~254 nm).
Biological Assay: PI3K Enzyme Inhibition Assay
To evaluate the inhibitory activity of 4-((6-Bromopyridin-3-yl)methyl)morpholine and its derivatives against PI3K isoforms, a biochemical assay is employed. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Caption: Workflow for a luminescence-based PI3K inhibition assay.
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Principle: The assay quantifies the amount of ADP formed from the kinase-catalyzed phosphorylation of a lipid substrate (e.g., PIP₂) by ATP. The ADP is then converted back to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[9]
-
Procedure:
-
The PI3K enzyme is pre-incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by adding the lipid substrate and ATP.
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After a set incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.
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A second reagent is added to convert the ADP produced into ATP.
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Finally, a luciferase/luciferin mixture is added, and the resulting luminescence is measured.
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The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
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Conclusion
4-((6-Bromopyridin-3-yl)methyl)morpholine is a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its straightforward synthesis and the reactivity of the bromopyridine moiety allow for extensive structure-activity relationship studies. The well-established role of the morpholine group in improving drug-like properties further enhances its utility. As the quest for more potent and selective kinase inhibitors continues, this scaffold is poised to play a significant role in the discovery of novel therapeutics for a range of diseases, most notably cancer.
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